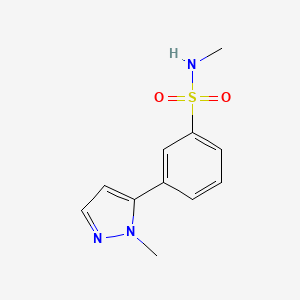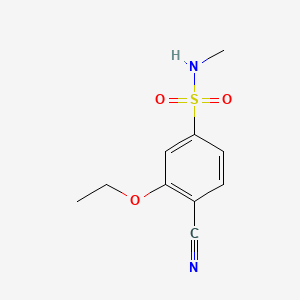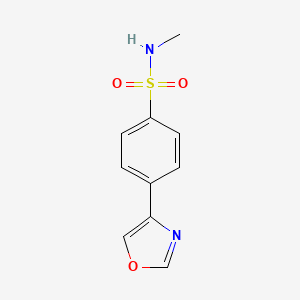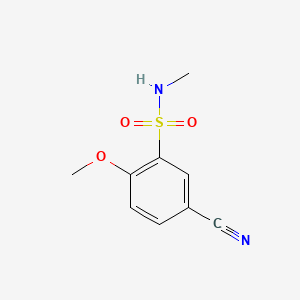
N-Methyl-3-(2-methyl-2H-pyrazol-3-yl)-benzenesulfonamide, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-3-(2-methyl-2H-pyrazol-3-yl)-benzenesulfonamide, or N-methyl-3-pyrazolylbenzenesulfonamide, is a synthetic compound with numerous applications in a variety of scientific research fields. It is a white, crystalline solid that is soluble in water and has a molecular formula of C13H14N2O3S. This compound is used in a variety of laboratory experiments and is known for its stability, low toxicity, and high solubility in water.
Aplicaciones Científicas De Investigación
N-methyl-3-pyrazolylbenzenesulfonamide has a variety of applications in scientific research. It is used as a reagent in organic synthesis, a catalyst in pharmaceutical synthesis, and a ligand in coordination chemistry. It is also used in the synthesis of anti-cancer drugs, antibiotics, and other pharmaceuticals. Additionally, it is used as a model compound in studies of enzyme kinetics and protein-ligand interactions.
Mecanismo De Acción
N-methyl-3-pyrazolylbenzenesulfonamide acts as a ligand in coordination chemistry, forming complexes with transition metals. It is also used as a catalyst in pharmaceutical synthesis, where it acts as a proton donor and/or acceptor. In enzyme kinetics, it acts as a substrate for enzymes, which catalyze its reaction.
Biochemical and Physiological Effects
N-methyl-3-pyrazolylbenzenesulfonamide has been used in a variety of studies to investigate the biochemical and physiological effects of the compound. It has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been shown to have an inhibitory effect on the enzyme cyclooxygenase-2 (COX-2), which is involved in the inflammatory response. Additionally, it has been shown to have an inhibitory effect on the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-3-pyrazolylbenzenesulfonamide has several advantages and limitations when used in laboratory experiments. One advantage is its low toxicity and high solubility in water, which makes it a safe and easy to use compound. Additionally, its stability makes it suitable for use in a variety of experiments. A limitation of the compound is its low reactivity, which makes it difficult to use in certain types of experiments.
Direcciones Futuras
N-methyl-3-pyrazolylbenzenesulfonamide has potential for use in a variety of future research applications. For example, it could be used to develop new drugs for the treatment of cancer and other diseases. Additionally, it could be used to study the effects of the compound on enzyme kinetics and protein-ligand interactions. Furthermore, it could be used to develop new catalysts for pharmaceutical synthesis. Finally, it could be used to investigate the biochemical and physiological effects of the compound on the human body.
Métodos De Síntesis
N-methyl-3-pyrazolylbenzenesulfonamide can be synthesized using a variety of methods. The most common method is to react 3-methyl-2H-pyrazol-3-ylbenzenesulfonamide with methyl iodide in the presence of a base, such as sodium hydroxide. This reaction produces N-methyl-3-pyrazolylbenzenesulfonamide as the main product. Other methods of synthesis include the reaction of 3-methyl-2H-pyrazol-3-ylbenzenesulfonamide with methyl iodide in the presence of a base, such as sodium hydroxide, and the reaction of 3-methyl-2H-pyrazol-3-ylbenzenesulfonamide with methyl iodide in the presence of a catalyst, such as palladium.
Propiedades
IUPAC Name |
N-methyl-3-(2-methylpyrazol-3-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2S/c1-12-17(15,16)10-5-3-4-9(8-10)11-6-7-13-14(11)2/h3-8,12H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYZHJIQKVXDDPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC(=C1)C2=CC=NN2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O2S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.31 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Fluoro-imidazo[1,2-a]pyridine-2-carboxylic acid hydrazide, 95%](/img/structure/B6287914.png)
![8-Fluoro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287929.png)
![7-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287935.png)
![8-Bromo-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287945.png)
![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid hydrazide, 95%](/img/structure/B6287949.png)




![8-Chloro-imidazo[1,2-a]pyridine-3-carboxylic acid methyl ester, 95%](/img/structure/B6287975.png)



